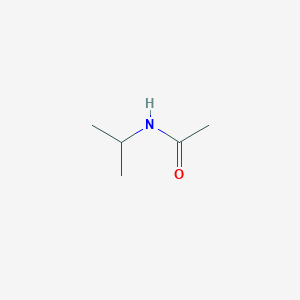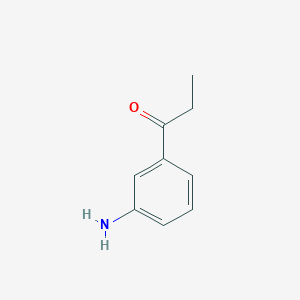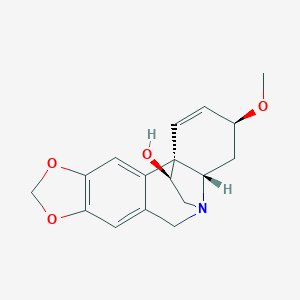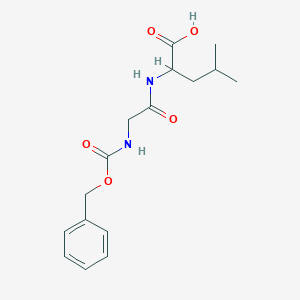
Z-Gly-Leu-OH
Overview
Description
Z-Gly-Leu-OH: , also known as N-carbobenzyloxy-glycyl-L-leucine, is a dipeptide consisting of glycine and leucine with a benzyloxycarbonyl (Z) protecting group attached to the amino terminus. This compound is commonly used in peptide synthesis and serves as a building block for more complex peptides and proteins. The Z protecting group is widely used in peptide chemistry due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin.
Solution-Phase Peptide Synthesis: In this method, the peptide is synthesized in solution rather than on a solid support.
Industrial Production Methods: Industrial production of Z-Gly-Leu-OH typically involves automated peptide synthesizers that can perform SPPS on a large scale. These synthesizers use pre-programmed protocols to add amino acids sequentially to the growing peptide chain, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Deprotection: Hydrogenation is typically carried out in a hydrogen atmosphere at room temperature using Pd/C as a catalyst.
Major Products Formed:
Hydrolysis: Glycine and leucine.
Deprotection: Gly-Leu-OH.
Scientific Research Applications
Chemistry: Z-Gly-Leu-OH is used as a building block in the synthesis of longer peptides and proteins. It is also employed in the study of peptide bond formation and cleavage mechanisms .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound for investigating the behavior of peptides in biological systems .
Medicine: this compound is used in the development of peptide-based drugs and therapeutic agents. It is also employed in the design of peptide vaccines and diagnostic tools .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also utilized in the development of peptide-based materials and biomaterials .
Mechanism of Action
The mechanism of action of Z-Gly-Leu-OH involves its role as a substrate or inhibitor in enzymatic reactions. The compound interacts with enzymes through its peptide bond, which can be cleaved or formed during enzymatic processes. The Z protecting group provides stability to the compound, allowing it to be used in various biochemical assays and studies .
Comparison with Similar Compounds
Z-Gly-Gly-Leu-OH: A tripeptide with similar properties and applications.
Z-Leu-Phe-Gln-H: Another peptide with a Z protecting group, used in antiviral research.
Cbz-L-Met-Z-ΔPhe-OH: A self-assembling dipeptide hydrogel used as a drug carrier.
Uniqueness: Z-Gly-Leu-OH is unique due to its simplicity and versatility as a dipeptide building block. Its Z protecting group provides stability and ease of removal, making it an ideal choice for peptide synthesis and research applications .
Properties
IUPAC Name |
4-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-11(2)8-13(15(20)21)18-14(19)9-17-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,22)(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRLFGAIRAUOCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421-69-8 | |
| Record name | NSC89638 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89638 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


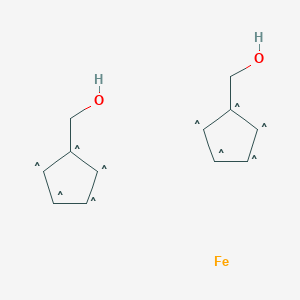
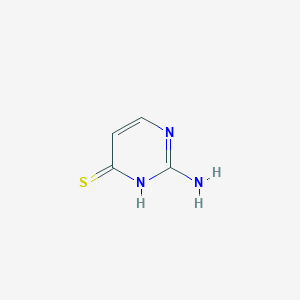
![2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane](/img/structure/B72845.png)
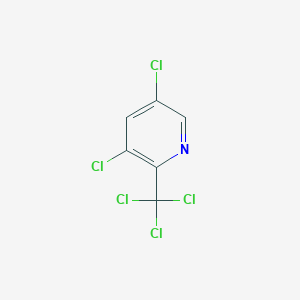
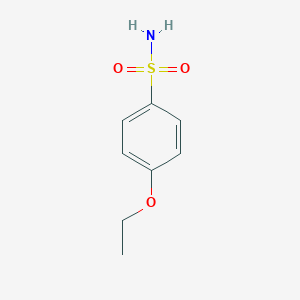
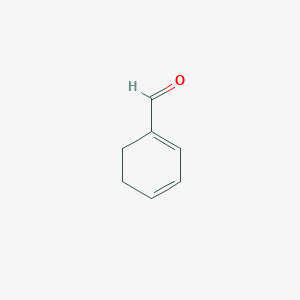
![(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide](/img/structure/B72855.png)

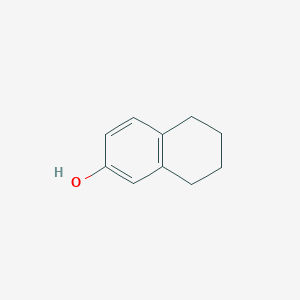
![1-[4-(4-Aminophenyl)phenyl]ethanone](/img/structure/B72862.png)
